1-[3-(4-chloro-3-methylphenoxy)propyl]pyrrolidine
Description
1-[3-(4-chloro-3-methylphenoxy)propyl]pyrrolidine is an organic compound characterized by its unique structure, which includes a pyrrolidine ring attached to a propyl chain that is further connected to a chlorinated methylphenoxy group
Properties
IUPAC Name |
1-[3-(4-chloro-3-methylphenoxy)propyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO/c1-12-11-13(5-6-14(12)15)17-10-4-9-16-7-2-3-8-16/h5-6,11H,2-4,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPSNKMGBYGXJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCN2CCCC2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196842 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-chloro-3-methylphenoxy)propyl]pyrrolidine typically involves the following steps:
Preparation of 4-chloro-3-methylphenol: This intermediate can be synthesized by chlorinating 3-methylphenol using chlorine gas in the presence of a catalyst such as ferric chloride.
Formation of 4-chloro-3-methylphenoxypropyl bromide: The 4-chloro-3-methylphenol is reacted with 1,3-dibromopropane in the presence of a base like potassium carbonate to form 4-chloro-3-methylphenoxypropyl bromide.
Nucleophilic Substitution: The final step involves the reaction of 4-chloro-3-methylphenoxypropyl bromide with pyrrolidine under basic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would follow similar steps but on a larger scale. The process would involve optimized reaction conditions to maximize yield and purity, including controlled temperatures, pressures, and the use of continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-chloro-3-methylphenoxy)propyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce the aromatic ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Reduced aromatic rings, aliphatic amines.
Substitution: Methoxy derivatives, nitriles.
Scientific Research Applications
1-[3-(4-chloro-3-methylphenoxy)propyl]pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological pathways.
Biological Research: The compound is used in studies involving receptor binding and signal transduction due to its structural similarity to neurotransmitters.
Industrial Applications: It is explored for use in the synthesis of advanced materials, including polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[3-(4-chloro-3-methylphenoxy)propyl]pyrrolidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to neurotransmitter receptors, altering signal transduction and affecting physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(4-chloro-2-methylphenoxy)propyl]pyrrolidine
- 1-[3-(4-bromo-3-methylphenoxy)propyl]pyrrolidine
- 1-[3-(4-chloro-3-ethylphenoxy)propyl]pyrrolidine
Uniqueness
1-[3-(4-chloro-3-methylphenoxy)propyl]pyrrolidine is unique due to the specific positioning of the chloro and methyl groups on the phenoxy ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This structural specificity can lead to differences in binding affinity, selectivity, and overall pharmacological profile, making it a compound of particular interest in research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
